molecular formula C5H5BrN2OS B12968356 1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one

1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one

Cat. No.: B12968356
M. Wt: 221.08 g/mol
InChI Key: WTSMYLCLTMECRM-UHFFFAOYSA-N
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Description

1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group at the 2-position and a bromo group at the 5-position of the thiazole ring, along with an ethanone group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one can be synthesized through several methods. One common approach involves the nucleophilic addition reaction of 2-amino-4-(3-chlorophenyl)thiazol-5-yl(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, using a catalytic amount of sodium hydroxide at room temperature . Another method involves the reaction of 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone with thiourea .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve solvents like acetone or ethanol and catalysts like sodium hydroxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can activate or inhibit biochemical pathways by binding to specific sites on these targets. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . The exact pathways and molecular targets depend on the specific biological context and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both amino and bromo groups allows for diverse chemical modifications and potential biological activities .

Properties

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.08 g/mol

IUPAC Name

1-(2-amino-5-bromo-1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C5H5BrN2OS/c1-2(9)3-4(6)10-5(7)8-3/h1H3,(H2,7,8)

InChI Key

WTSMYLCLTMECRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC(=N1)N)Br

Origin of Product

United States

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